![molecular formula C11H11F3O3 B6341198 2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester, 97% CAS No. 1214367-10-8](/img/structure/B6341198.png)
2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester, 97%
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Overview
Description
“2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester” is a chemical compound with the molecular formula C9H7F3O3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester” consists of a benzene ring substituted with a methoxy group (OCH3), a trifluoromethyl group (CF3), and a carboxylic acid group (COOH) . The presence of these functional groups can significantly influence the chemical properties of the compound .Chemical Reactions Analysis
“2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester” can participate in various chemical reactions due to the presence of the reactive functional groups . For instance, it can undergo reactions typical for carboxylic acids, such as esterification and decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester” are influenced by its molecular structure . For instance, it has a molecular weight of 220.15 . Its density is approximately 1.4 g/cm3, and it has a boiling point of about 275.7°C at 760 mmHg . The compound also has a flash point of 120.5°C .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
The ester serves as a precursor in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group is particularly valuable in medicinal chemistry due to its lipophilicity and stability, which can improve the pharmacokinetic properties of drugs .
Development of Agrochemicals
In agrochemical research, this compound is used to develop new pesticides and herbicides. The trifluoromethyl group in the compound can enhance the biological activity of agrochemicals, making them more effective at lower doses .
Material Science
Researchers utilize this ester in the field of material science, particularly in the synthesis of polymers and coatings. The presence of the ester group allows for easy modification and cross-linking, which is essential for creating materials with specific properties .
Analytical Chemistry
As an analytical standard, this compound aids in the calibration of instruments and the quantification of chemical substances in complex mixtures through techniques like gas chromatography-mass spectrometry (GC/MS) .
Organic Synthesis Research
This ester is a versatile reagent in organic synthesis, used in the construction of complex molecular architectures. It’s often involved in reactions such as esterification, amidation, and Suzuki coupling .
Antifungal Agent Development
The compound has been studied for its potential use as an antifungal agent. Its derivatives have shown activity against various Candida strains, which is promising for the development of new antifungal medications .
Mechanism of Action
Target of Action
It’s known that esters, such as this compound, often target enzymes or receptors in the body, modifying their activity .
Mode of Action
Esters are known to undergo hydrolysis in the body, a reaction facilitated by esterases, a class of enzymes . This process breaks the ester down into an alcohol and a carboxylic acid, which can then interact with various biological targets .
Biochemical Pathways
The hydrolysis products of esters can participate in various biochemical pathways, depending on their structure and the specific targets they interact with .
Pharmacokinetics
Some general properties can be inferred from its chemical structure . The compound has a molecular weight of 220.15 Da , which is within the range that allows for good absorption and distribution in the body. Its LogP value is 3.19 , suggesting it has balanced hydrophilic and lipophilic properties, which is favorable for crossing biological membranes. The compound’s water solubility is estimated to be 216.9 mg/L at 25°C , which could influence its distribution and excretion.
Result of Action
The hydrolysis products of esters can have various effects depending on their specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the action, efficacy, and stability of 2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester. For instance, the rate of ester hydrolysis can be influenced by the pH of the environment .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-methoxy-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-3-17-10(15)8-5-4-7(11(12,13)14)6-9(8)16-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKSADHUBOYOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methoxy-4-(trifluoromethyl)benzoate |
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